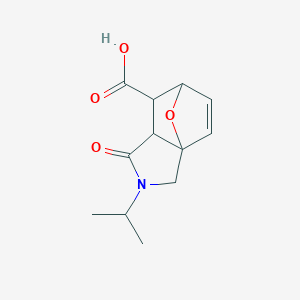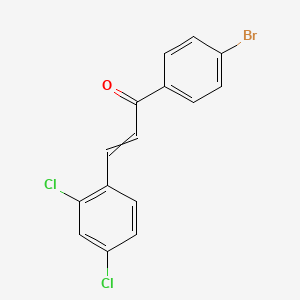
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . This compound comprises two substituted benzene rings bridged by a prop-2-en-1-one group .
Molecular Structure Analysis
The molecule of the title compound is shown to be the E isomer, with the 3,4-dichloro-benzoyl and p-bromo-phenyl substituents in trans positions with respect to the chalcone olefin bond . The molecule is non-planar, the two aromatic rings forming a dihedral angle .Physical And Chemical Properties Analysis
The compound has been characterized by FT-IR, FT-Raman, UV–vis and NMR techniques . The HOMO-LUMO energy gap is found to be 3.882 eV and is used to calculate global reactivity parameters .Applications De Recherche Scientifique
Chalcones, including 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, are a class of compounds known for their diverse range of biological activities and potential applications in scientific research. Below are six distinct applications of chalcones, each detailed in its own section:
Fluorescent Materials
Due to their structural properties, chalcones can be used as fluorescent materials for various scientific applications, including bioimaging and molecular probes.
Each of these applications represents a unique field where chalcones can contribute significantly to scientific research and development .
Orientations Futures
The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULJYQCIXAZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377555 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
918496-04-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural organization of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A1: Research reveals that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one molecules arrange themselves in a specific manner. [] These molecules form chains along the crystallographic b-axis due to close interactions between bromine and chlorine atoms (Br⋯Cl contacts). Furthermore, these chains assemble into layers through hydrogen bonding involving carbon and oxygen atoms (C—H⋯O intermolecular interactions). These layers then stack in parallel along the crystallographic c-axis, creating a three-dimensional structure. [] You can find a visualization of this structure in the paper titled "1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" published on Semantic Scholar: .
Q2: Are there any computational studies on the properties of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A2: Yes, researchers have employed computational chemistry to investigate the properties of this compound. While specific details of the simulations and calculations are not provided in the abstract, a study titled "Spectroscopic Investigation and Density Functional Theory prediction of First and Second order Hyperpolarizabilities of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one" explored the molecule's hyperpolarizabilities using Density Functional Theory (DFT). This suggests potential applications in nonlinear optics and related areas. You can find more information about this research on Semantic Scholar: .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


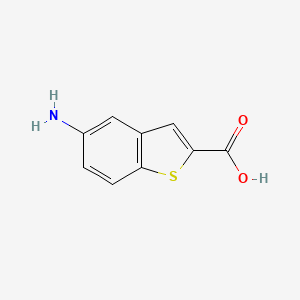
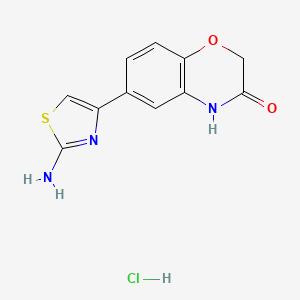
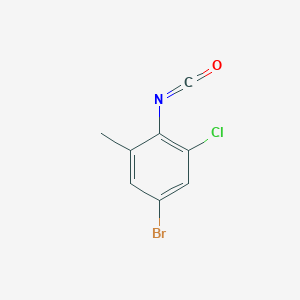



![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

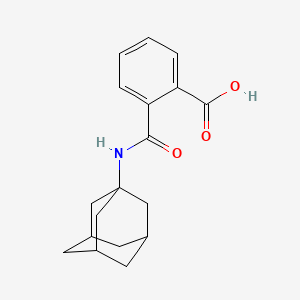

![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)

